molecular formula C15H14N6O B11238760 N-(pyridin-2-ylmethyl)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetamide

N-(pyridin-2-ylmethyl)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11238760
M. Wt: 294.31 g/mol
InChI Key: XVAWHWWZUFAAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(PYRIDIN-2-YL)METHYL]-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE is a compound that features a pyridine and triazole moiety Compounds containing these moieties are known for their significant biological and therapeutic value

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(PYRIDIN-2-YL)METHYL]-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(PYRIDIN-2-YL)METHYL]-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

N-[(PYRIDIN-2-YL)METHYL]-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(PYRIDIN-2-YL)METHYL]-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(PYRIDIN-2-YL)METHYL]-2-[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE is unique due to the presence of both pyridine and triazole moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C15H14N6O/c22-14(18-10-12-3-1-2-6-17-12)9-13-19-15(21-20-13)11-4-7-16-8-5-11/h1-8H,9-10H2,(H,18,22)(H,19,20,21)

InChI Key

XVAWHWWZUFAAAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=NC(=NN2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.